4-chloro-N-(pyridin-2-ylcarbamoyl)benzamide
Description
4-Chloro-N-(pyridin-2-ylcarbamoyl)benzamide is a benzamide derivative featuring a 4-chlorophenyl group linked to a pyridin-2-ylcarbamoyl moiety via an amide bond. This compound belongs to a broader class of benzamide-based molecules, which are widely studied for their diverse pharmacological and chemical properties. The presence of the chloro substituent on the benzene ring and the pyridine-based carbamoyl group may influence its electronic, steric, and biological characteristics.
Properties
IUPAC Name |
4-chloro-N-(pyridin-2-ylcarbamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c14-10-6-4-9(5-7-10)12(18)17-13(19)16-11-3-1-2-8-15-11/h1-8H,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAWFLOBIXOPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(pyridin-2-ylcarbamoyl)benzamide typically involves the following steps:
Esterification: The initial step involves the esterification of a suitable benzoyl chloride with an alcohol to form an ester.
Cyanation: The ester is then subjected to cyanation to introduce a cyano group.
Cyclization: The cyano compound undergoes cyclization to form a heterocyclic ring.
Aminolysis: Finally, the heterocyclic compound is treated with an amine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(pyridin-2-ylcarbamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
Medicinal Chemistry
4-Chloro-N-(pyridin-2-ylcarbamoyl)benzamide has been investigated for its potential as a therapeutic agent. Studies have shown that compounds with similar structures exhibit significant biological activities, including anti-cancer and anti-inflammatory properties. For instance, derivatives of benzamides have been explored for their ability to inhibit specific enzymes involved in cancer progression, indicating that this compound may also possess similar capabilities .
Case Study: Anticancer Activity
A study reported that certain benzamide derivatives demonstrated cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways that promote cell proliferation and survival . This suggests that this compound could be a lead compound for further development in cancer therapeutics.
Agricultural Chemistry
The compound has been evaluated for its potential as a pesticide or herbicide. Research indicates that benzamide derivatives can exhibit larvicidal and fungicidal activities, which are crucial for pest management in agriculture. For example, studies have shown that related compounds effectively controlled mosquito larvae and various fungal pathogens at low concentrations .
Table: Biological Activity of Related Compounds
| Compound Name | Activity Type | Effective Concentration (mg/L) | Reference |
|---|---|---|---|
| Benzamide Derivative A | Larvicidal | 10 | |
| Benzamide Derivative B | Fungicidal | 50 | |
| This compound | Potential (needs study) | TBD | TBD |
Biochemical Studies
The biochemical interactions of this compound with biomolecules have been a focus of research. Its ability to form hydrogen bonds and other non-covalent interactions suggests potential applications in drug design, particularly in the development of inhibitors for specific enzymes or receptors involved in disease processes .
Case Study: Enzyme Inhibition
Research has highlighted the role of similar compounds in inhibiting enzymes critical for disease progression, such as proteases involved in viral replication. The structural features of this compound may allow it to bind effectively to these enzymes, thereby reducing their activity .
Mechanism of Action
The mechanism of action of 4-chloro-N-(pyridin-2-ylcarbamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural analogs of 4-chloro-N-(pyridin-2-ylcarbamoyl)benzamide, emphasizing substituent variations and their implications:
Key Observations :
- Thiourea vs.
- Halogen Variations : Bromine or trifluoromethyl substituents (e.g., in 4-chloro-N-(5-bromopyridin-2-yl)benzamide or GSK3787 ) enhance lipophilicity and influence binding affinity in biological targets.
- Hydroxyl Groups: Salicylamide derivatives (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide ) exhibit antibacterial activity but differ in hydrogen-bonding capacity compared to non-hydroxylated analogs.
Activity Trends :
- Antimicrobial Potency : Electron-withdrawing groups (e.g., nitro, bromo) enhance activity against Gram-negative bacteria .
Biological Activity
4-chloro-N-(pyridin-2-ylcarbamoyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHClNO
- Molecular Weight : 232.66 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer properties and its role as a potential inhibitor of various biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzamide compounds, including this compound, exhibit significant anticancer activity. For instance, a study reported that benzamide derivatives showed IC values ranging from 21.3 µM to 28.3 µM against various cancer cell lines, indicating their potential as effective anticancer agents .
| Compound | IC (µM) | Target Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Benzamide Derivative A | 21.3 ± 4.1 | MCF-7 |
| Benzamide Derivative B | 28.3 ± 5.1 | A549 |
The mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
- Induction of Apoptosis : Studies indicate that certain benzamides can trigger apoptotic pathways in cancer cells, leading to cell death.
- Interaction with Cellular Targets : The compound may interact with specific receptors or proteins that play critical roles in cell signaling pathways related to cancer proliferation and survival .
Case Studies
- Neuroprotective Effects : A related study on pyridine derivatives found significant neuroprotective effects against MPP+-induced cell death in SH-SY5Y cells, suggesting that structural analogs may also exhibit protective effects in neurodegenerative diseases .
- RET Kinase Inhibition : Research involving 4-chloro-benzamides indicated their potential as RET kinase inhibitors, showing moderate to high potency in ELISA-based assays . This suggests a broader application for compounds within this chemical class in targeted cancer therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
